![molecular formula C7H11N3O B13873054 [4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol is a chemical compound with a molecular weight of 153.18 g/mol. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparaison Avec Des Composés Similaires
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol can be compared with other pyridine derivatives and hydrazine-containing compounds. Similar compounds include:
Pyridine-2-carboxaldehyde: Known for its use in organic synthesis.
Hydrazine derivatives: Used in various chemical reactions and industrial applications.
What sets this compound apart is its unique combination of the pyridine and hydrazinyl groups, which confer distinct reactivity and selectivity properties .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
[4-(hydrazinylmethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H11N3O/c8-10-4-6-1-2-9-7(3-6)5-11/h1-3,10-11H,4-5,8H2 |
Clé InChI |
LIDHWYWPGGLTHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CNN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


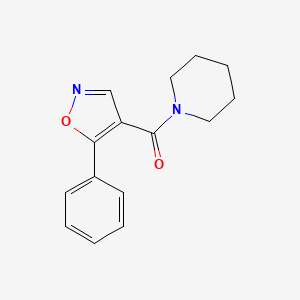
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)




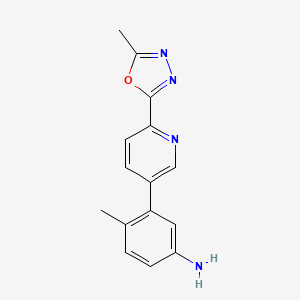
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)

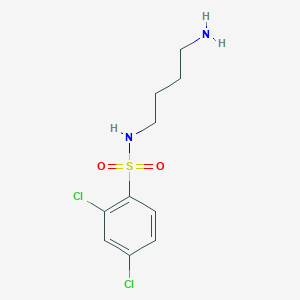
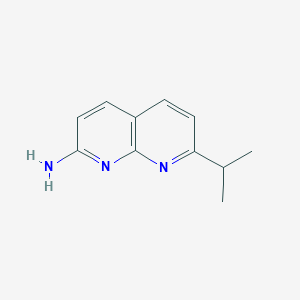
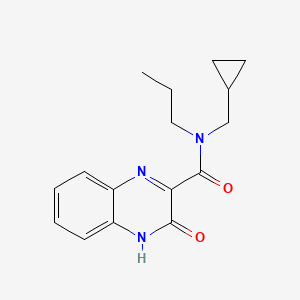
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
